molecular formula C7H4ClF4N B2670168 2-Chloro-4-fluoro-5-(trifluoromethyl)aniline CAS No. 125508-25-0

2-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Cat. No.: B2670168
CAS No.: 125508-25-0
M. Wt: 213.56
InChI Key: WAHMPPLIGCOKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the nitration of 2-chloro-4-fluoro-5-(trifluoromethyl)benzene followed by reduction to yield the desired aniline derivative . Another approach involves the direct amination of 2-chloro-4-fluoro-5-(trifluoromethyl)nitrobenzene under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-5-(trifluoromethyl)aniline is unique due to the presence of both chlorine and fluorine atoms along with the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

2-chloro-4-fluoro-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHMPPLIGCOKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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